molecular formula C22H20N4O2S B2724994 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1421468-57-6

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2724994
CAS RN: 1421468-57-6
M. Wt: 404.49
InChI Key: RTEYTTUMRYWKSU-UHFFFAOYSA-N
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Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide and its analogs have shown promise in the field of antibacterial research. A study by Palkar et al. (2017) synthesized analogs of this compound, which displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for their cytotoxic activity, indicating they exhibit antibacterial effects at non-cytotoxic concentrations (Palkar et al., 2017).

Material Science and Electrochemical Properties

In material science, these compounds have shown potential due to their electrochemical properties. Berezin et al. (2012) reported on the oxidation of a Blatter radical to benzotriazin-7(H)-one, leading to the formation of thiazolo[5',4':4,5]benzo[1,2-e][1,2,4]triazin-4-yls. These compounds exhibited good reversible electrochemical behavior and are air stable, making them suitable for use in multifunctional materials (Berezin et al., 2012).

Supramolecular Gelators

In the field of supramolecular chemistry, derivatives of this compound have been synthesized and investigated for their gelation behavior. Yadav and Ballabh (2020) synthesized a new series of N-(thiazol-2-yl) benzamide derivatives, which displayed gelation behavior towards ethanol/water and methanol/water mixtures. These findings are significant for understanding the role of non-covalent interactions in gelation/non-gelation behavior (Yadav & Ballabh, 2020).

Cancer Research

In cancer research, related compounds have shown efficacy as potential treatments. Penning et al. (2009) developed a series of benzimidazole carboxamide PARP inhibitors, exhibiting excellent potency against both PARP-1 and PARP-2 enzymes. These compounds demonstrated good in vivo efficacy in various cancer models, highlighting their potential in cancer treatment (Penning et al., 2009).

Chemical Synthesis and Reactivity

The compound and its derivatives are also significant in chemical synthesis and reactivity studies. Research by Aleksandrov and El’chaninov (2017) involved the synthesis of N-(1-Naphthyl)furan-2-carboxamide, followed by various electrophilic substitution reactions to obtain 2-(furan-2-yl)benzo[e][1,3]benzothiazole (Aleksandrov & El’chaninov, 2017).

Chemosensors

Additionally, benzothiazole derivatives have been utilized in developing chemosensors, especially for detecting anions. A study by Wang et al. (2015) synthesized coumarin benzothiazole derivatives that could recognize cyanide anions through a Michael addition reaction, indicating their potential as sensitive chemosensors (Wang et al., 2015).

properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c27-20(21-24-17-11-5-6-12-19(17)29-21)23-13-18-15-9-3-4-10-16(15)22(28)26(25-18)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEYTTUMRYWKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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